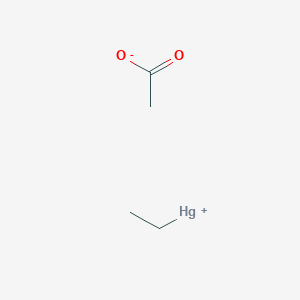
(Acetato-O)ethylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)ethylmercury typically involves the reaction of ethylmercury chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows:
C2H5HgCl+NaOAc→C2H5HgOAc+NaCl
This reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylmercury hydroxide.
Reduction: Reduction reactions can convert it back to ethylmercury chloride.
Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .
科学的研究の応用
(Acetato-O)ethylmercury has several scientific research applications:
作用機序
The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
類似化合物との比較
Methylmercury acetate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group instead of an ethyl group.
Thimerosal: An organomercury compound used as a preservative in vaccines.
Uniqueness: (Acetato-O)ethylmercury is unique due to its specific antimicrobial properties and its role in agricultural applications. Unlike methylmercury, which is highly toxic and bioaccumulative, this compound is used in controlled environments to minimize its environmental impact .
特性
CAS番号 |
109-62-6 |
|---|---|
分子式 |
C4H8HgO2 |
分子量 |
288.70 g/mol |
IUPAC名 |
acetyloxy(ethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChIキー |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
正規SMILES |
CC[Hg]OC(=O)C |
Key on ui other cas no. |
109-62-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


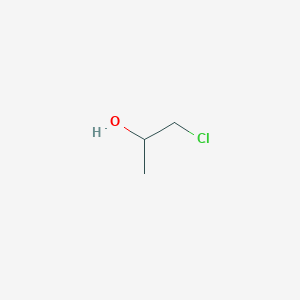
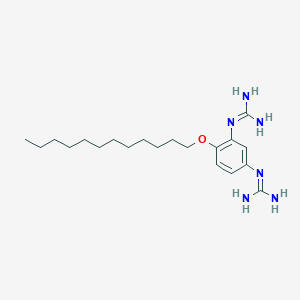

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
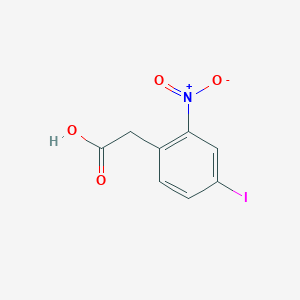

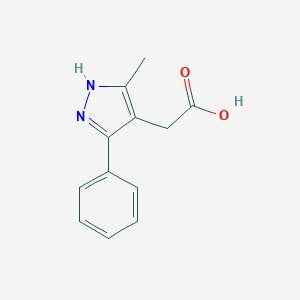
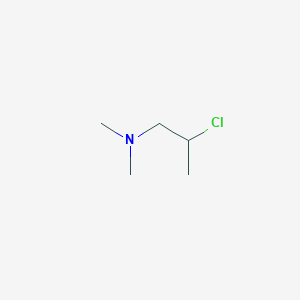
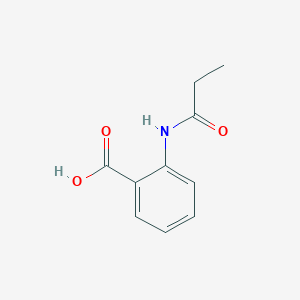
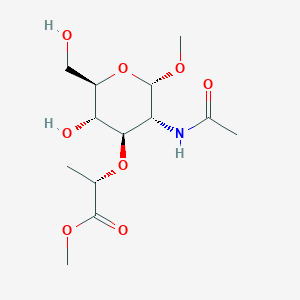
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
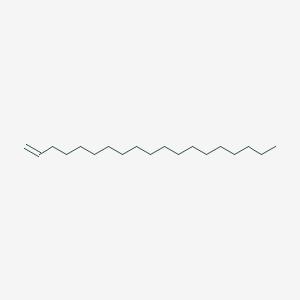
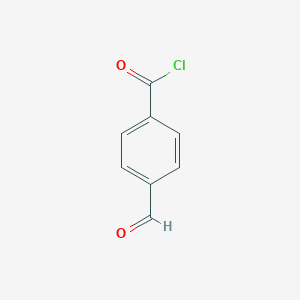
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
